

Unveiling the Potential of 25-Hydroxytachysterol3: A Guide to Experimental Design

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Compound of Interest

Compound Name: 25-Hydroxytachysterol3

Cat. No.: B15604612

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Introduction: **25-Hydroxytachysterol3** (25(OH)T3) is a biologically active metabolite of tachysterol3, a photoproduct of previtamin D3.[1] Emerging research indicates that 25(OH)T3 is not an inactive byproduct but a potent signaling molecule with diverse cellular effects. Unlike classic vitamin D3 metabolites, 25(OH)T3 interacts with a broader range of nuclear receptors, including the Vitamin D Receptor (VDR), Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor γ (PPAR γ).[1][2] This multi-receptor targeting suggests its potential involvement in a variety of physiological and pathophysiological processes, including cell proliferation, differentiation, and the regulation of anti-oxidative pathways.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute experiments aimed at elucidating the multifaceted effects of **25-Hydroxytachysterol3**. The protocols detailed herein cover key in vitro assays to assess its impact on cellular signaling, proliferation, and gene and protein expression.

Data Presentation

The following tables summarize the quantitative effects of **25-Hydroxytachysterol3** and its related metabolite, 20S-hydroxytachysterol3, on various cellular parameters as reported in preclinical studies.

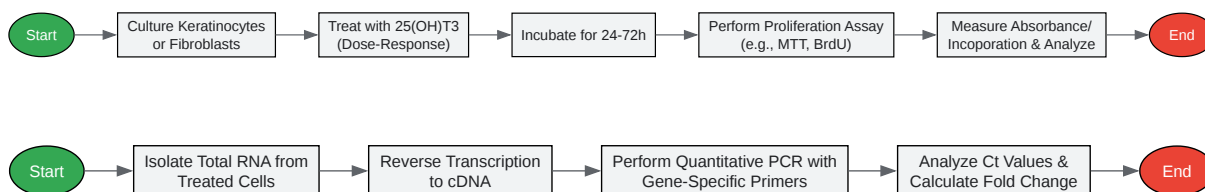
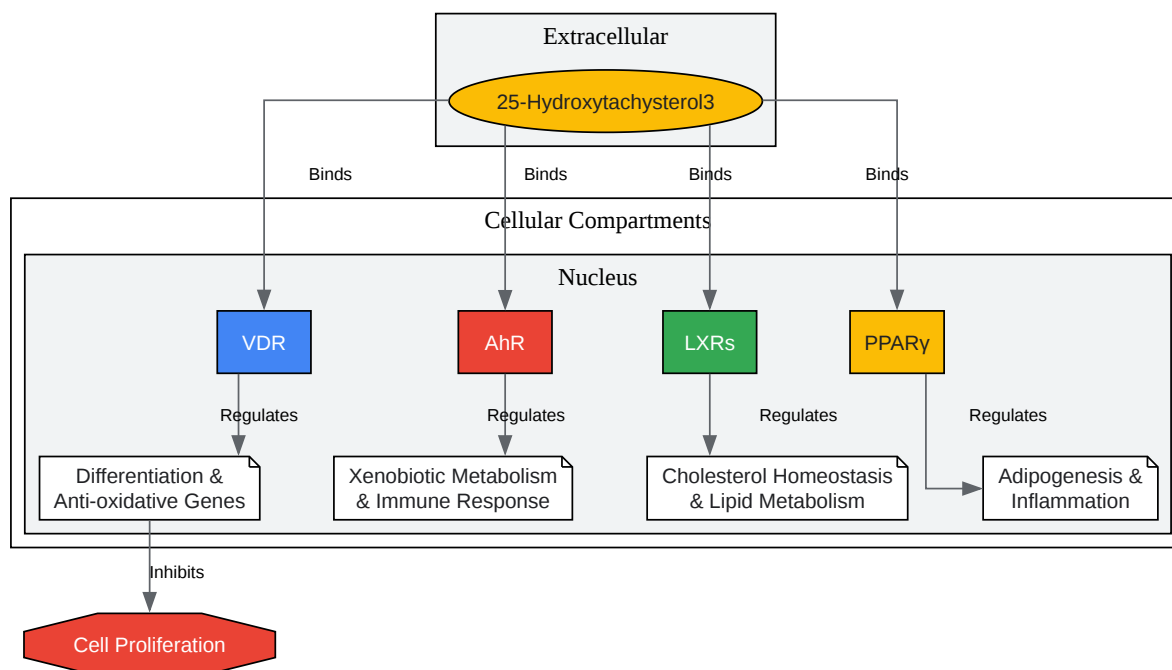
Table 1: Anti-proliferative Effects of Tachysterol3 Hydroxyderivatives on Human Skin Cells[1][3]

Cell Type	Compound	Concentration (M)	Proliferation Inhibition (%)
Epidermal Keratinocytes	20S(OH)T3	10 ⁻⁸	~40%
		10 ⁻⁷	~60%
		10 ⁻⁶	~75%
	25(OH)T3	10 ⁻⁸	~35%
		10 ⁻⁷	~55%
		10 ⁻⁶	~70%
Dermal Fibroblasts	20S(OH)T3	10 ⁻⁸	~20%
		10 ⁻⁷	~45%
		10 ⁻⁶	~65%
	25(OH)T3	10 ⁻⁸	~15%
		10 ⁻⁷	~40%
		10 ⁻⁶	~60%

Table 2: Activation of Nuclear Receptors by Tachysterol3 Hydroxyderivatives[1][2]

Receptor	Compound	Assay Type	Concentration (M)	Result (Fold Activation vs. Control)
VDR	20S(OH)T3	CYP24A1 Expression	10^{-7}	~10
25(OH)T3	CYP24A1 Expression	10^{-7}	~8	
AhR	20S(OH)T3	Reporter Assay	10^{-6}	Marked Activation
25(OH)T3	Reporter Assay	10^{-6}	Smaller Activation	
LXR α/β	20S(OH)T3	Ligand Binding Assay	-	High Affinity Binding
25(OH)T3	Ligand Binding Assay	-	High Affinity Binding	
PPAR γ	20S(OH)T3	Ligand Binding Assay	-	High Affinity Binding
25(OH)T3	Ligand Binding Assay	-	High Affinity Binding	

Mandatory Visualizations



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References

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- 3. researchgate.net [researchgate.net]
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